molecular formula C7H3BrClFO2 B13319243 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde

Cat. No.: B13319243
M. Wt: 253.45 g/mol
InChI Key: ZMVNDMXOORKYQE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde is an aromatic compound with the molecular formula C7H3BrClFO2 It is a derivative of benzaldehyde, featuring bromine, chlorine, and fluorine substituents along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-hydroxybenzaldehyde, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) in the presence of catalysts like iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction parameters. The use of automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid.

    Reduction: 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen substituents and the hydroxyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-5-fluoro-6-hydroxybenzaldehyde
  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde
  • 3-Bromo-5-chloro-2-fluoro-6-methoxybenzaldehyde

Uniqueness

3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms, along with the hydroxyl group, provides a distinct profile that differentiates it from other similar compounds.

Properties

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

3-bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H

InChI Key

ZMVNDMXOORKYQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)O)Cl

Origin of Product

United States

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